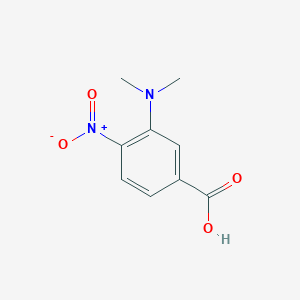

3-(Dimethylamino)-4-nitrobenzoic acid

Description

Significance and Context of Substituted Benzoic Acids in Organic Chemistry

Substituted benzoic acids are a fundamental class of organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group, with one or more additional functional groups modifying the ring. nbinno.com The nature and position of these substituents profoundly influence the molecule's physical and chemical properties, including its acidity, reactivity, and biological activity. nbinno.comchemicalbook.com Electron-withdrawing groups, such as the nitro group, tend to increase the acidity of the benzoic acid by stabilizing the conjugate base through inductive and resonance effects. chemicalbook.com Conversely, electron-donating groups, like the dimethylamino group, generally decrease acidity. nbinno.com

The interplay of these electronic effects, along with steric considerations, makes substituted benzoic acids invaluable tools in the study of reaction mechanisms and structure-activity relationships. They serve as crucial building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. nbinno.com The strategic placement of substituents allows for precise control over the regioselectivity of subsequent chemical transformations.

Historical Overview of Aminonitrobenzoic Acid Derivatives in Academic Inquiry

The study of aminobenzoic acid derivatives has a rich history, with compounds like para-aminobenzoic acid (PABA) being recognized for their biological significance. researchgate.net The introduction of a nitro group to the aminobenzoic acid scaffold, creating aminonitrobenzoic acids, opened new avenues for chemical synthesis and application. These compounds have historically been important as intermediates in the production of dyes and pigments. nbinno.com The presence of the amino group provides a site for diazotization reactions, a key step in the formation of azo dyes. nbinno.com

Furthermore, research into aminonitrobenzoic acid derivatives has been driven by their potential as precursors to a variety of heterocyclic compounds and other complex organic molecules. The nitro group can be readily reduced to a primary amino group, yielding a diamino benzoic acid derivative that can participate in a range of cyclization and condensation reactions. This versatility has made them a subject of sustained interest in synthetic organic chemistry.

Current Research Landscape and Emerging Areas for 3-(Dimethylamino)-4-nitrobenzoic Acid

While the broader class of aminonitrobenzoic acids has been explored, the specific isomer this compound remains a relatively understudied compound. Much of the available research focuses on its isomer, 4-(dimethylamino)-3-nitrobenzoic acid. guidechem.comuni.lusigmaaldrich.com However, the unique positioning of the dimethylamino and nitro groups in this compound suggests distinct electronic and steric properties that warrant further investigation.

Current research on related compounds, such as 3-methyl-4-nitrobenzoic acid derivatives, has shown potential in areas like the development of antifungal agents. researchgate.net This suggests that this compound and its derivatives could also exhibit interesting biological activities. Emerging areas of research for functionalized aromatic carboxylic acids include their use in materials science, for example, in the synthesis of metal-organic frameworks (MOFs) or as components of fluorescent probes. researchgate.netnih.gov The push towards more sustainable and environmentally friendly synthetic methods, such as biosynthetic pathways, also represents a promising future direction for the production of aminobenzoic acid derivatives. The exploration of this compound in these modern research contexts could unveil novel applications and expand our understanding of this intriguing molecule.

Chemical Properties of this compound

The fundamental chemical properties of this compound are presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| CAS Number | 1350540-04-3 |

This data is compiled from available chemical databases.

Interactive Data Table: Related Aminonitrobenzoic Acid Derivatives

To provide context, the following interactive table compares the properties of this compound with its more studied isomers and related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₉H₁₀N₂O₄ | 210.19 | 1350540-04-3 |

| 4-(Dimethylamino)-3-nitrobenzoic acid | C₉H₁₀N₂O₄ | 210.19 | 28096-56-2 |

| 4-(Methylamino)-3-nitrobenzoic acid | C₈H₈N₂O₄ | 196.16 | 41263-74-5 |

| 4-Amino-3-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | 1588-83-6 |

| 3-Amino-4-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | 6348-91-0 |

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(2)8-5-6(9(12)13)3-4-7(8)11(14)15/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRMOFDVYIXAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301286731 | |

| Record name | 3-(Dimethylamino)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350540-04-3 | |

| Record name | 3-(Dimethylamino)-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350540-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethylamino)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Dimethylamino 4 Nitrobenzoic Acid and Its Analogs

Strategies for Constructing the Benzoic Acid Core with Nitrogen and Nitro Functionalities

The synthesis of 3-(Dimethylamino)-4-nitrobenzoic acid can be approached through several distinct routes, primarily involving the sequential or strategic introduction of the dimethylamino, nitro, and carboxylic acid functionalities onto a benzene (B151609) ring.

Reductive Alkylation Pathways for Dimethylamino Group Introduction

A common and efficient strategy involves a two-step process beginning with a suitably substituted nitrobenzoic acid. This pathway first reduces the nitro group to an amine, which is then methylated to yield the final dimethylamino group.

The initial step in this sequence is the reduction of a nitrobenzoic acid to an aminobenzoic acid. Catalytic hydrogenation is a widely employed method for this transformation due to its efficiency and clean reaction profiles. Various nitrobenzoic acid isomers, including m-nitrobenzoic acid, can be effectively hydrogenated to their corresponding aminobenzoic acids. google.com This process is typically carried out using a transition metal catalyst, such as palladium on charcoal (Pd/C). google.com

The reaction conditions can be optimized for high yield and selectivity. For instance, the hydrogenation can be performed in an aqueous solution where the nitrobenzoic acid is present as an alkali metal salt. google.com Operating at a controlled pH, typically between 5 and 7, and under moderate hydrogen pressures (e.g., less than 100 psig) can facilitate the selective reduction of the nitro group without affecting the carboxylic acid or the aromatic ring. google.com Other catalysts, like ruthenium-based systems (e.g., 5% Ru/C), are also effective, capable of achieving high conversion rates in various solvent systems, including binary mixtures like dioxane and water. researchgate.netcabidigitallibrary.orgresearchgate.net

Table 1: Catalytic Hydrogenation of Nitrobenzoic Acid

| Catalyst | Substrate | Pressure | Temperature | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Palladium-Charcoal | p-Nitrobenzoic acid | 30-50 psig | Not specified | Aqueous NaOH (pH 5.7) | Effective hydrogenation to aminobenzoic acid. | google.com |

| 5% Ru/C | Benzoic Acid | 6.89 MPa | 493 K | 1,4-dioxane (B91453)/water (1:1) | 100% conversion; demonstrates catalyst activity. | cabidigitallibrary.orgresearchgate.net |

This table presents data for the hydrogenation of benzoic acid and its nitro derivatives to illustrate general conditions and catalyst efficacy.

Following the formation of the aminobenzoic acid, the primary amino group is converted to a dimethylamino group via reductive methylation. A prominent method for this transformation is the reaction of the aminobenzoic acid with formaldehyde (B43269) in the presence of a reducing agent. google.com This can be achieved through catalytic hydrogenation, where hydrogen gas serves as the reductant in the presence of a noble metal catalyst. google.com

For the synthesis of 3-(dimethylamino)benzoic acid, 3-aminobenzoic acid is subjected to reductive methylation. google.com The process can be performed as a one-pot reaction starting from 3-nitrobenzoic acid, where the nitro group is first hydrogenated to an amino group, followed by the methylation step in the same vessel. google.com Precise control of reaction conditions is crucial for high yields. This includes the controlled, continuous addition of formaldehyde and gradual temperature elevation. google.com Maintaining the pH of the reaction mixture within a specific range, often between 6.5 and 9.5, through the use of a buffering agent is also important for optimizing the reaction. google.com Alternatively, zinc dust in an aqueous medium can also be used as the reducing agent for the reductive methylation of amines and amino acids with formaldehyde. researchgate.net

Electrophilic Aromatic Nitration Reactions

An alternative synthetic route involves the direct nitration of a precursor already containing the dimethylamino and carboxyl groups, namely 3-(dimethylamino)benzoic acid. In electrophilic aromatic substitution reactions, the directing effects of the existing substituents determine the position of the incoming electrophile.

The dimethylamino group (-N(CH₃)₂) is a powerful activating group and an ortho, para-director. Conversely, the carboxylic acid group (-COOH) is a deactivating group and a meta-director. quora.com In the case of 3-(dimethylamino)benzoic acid, these effects work in concert. The strongly activating dimethylamino group directs the incoming electrophile to the ortho positions (positions 2 and 4) and the para position (position 6). The deactivating carboxyl group directs to the meta positions (positions 2 and 5). The position that is activated by the dimethylamino group and not strongly deactivated by the carboxyl group is position 4 (ortho to the amine and meta to the acid). Therefore, nitration is strongly favored at the 4-position, leading to the desired this compound.

The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.commiracosta.edu The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. aiinmr.comlibretexts.org

Nucleophilic Aromatic Substitution Approaches on Halogenated Benzoic Acid Scaffolds

Nucleophilic aromatic substitution (SₙAr) provides another viable pathway. This strategy relies on a halogenated benzoic acid scaffold where the halogen atom serves as a leaving group, activated by a strongly electron-withdrawing group, such as a nitro group, positioned ortho or para to it. nih.govnih.gov

For the synthesis of this compound, a suitable precursor would be 3-halo-4-nitrobenzoic acid. The nitro group at position 4 strongly activates the halogen at position 3 for nucleophilic displacement. The reaction would proceed by treating the 3-halo-4-nitrobenzoic acid with dimethylamine (B145610). The lone pair of electrons on the nitrogen of dimethylamine attacks the carbon bearing the halogen, leading to the substitution of the halogen and formation of the target compound.

A closely related synthesis is that of 4-(methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid. guidechem.comgoogle.com In this process, the 4-chloro-3-nitrobenzoic acid is reacted with an aqueous solution of methylamine (B109427). guidechem.com The electron-withdrawing nitro group at the meta position and the carboxyl group at the para position both contribute to activating the chlorine atom for nucleophilic attack by the amine. A similar reaction using dimethylamine would be expected to proceed effectively.

Table 2: Nucleophilic Aromatic Substitution for Aminonitrobenzoic Acid Synthesis

| Substrate | Nucleophile | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-3-nitrobenzoic acid | Methylamine (30% aq. solution) | Heating/reflux | 4-(Methylamino)-3-nitrobenzoic acid | 91.7% | guidechem.com |

| 4-Chloro-3-nitrobenzoic acid | Methylamine | Not specified | 4-(Methylamino)-3-nitrobenzoic acid | Not specified | google.com |

This table shows examples of SₙAr reactions on related benzoic acid scaffolds to illustrate the methodology.

Advanced Synthetic Transformations for Derivatives

Once synthesized, this compound is a versatile intermediate for the preparation of more complex molecules. The reactivity of its functional groups—the nitro group and the carboxylic acid—allows for a range of advanced synthetic transformations.

The nitro group is a key site for derivatization, with its reduction to a primary amino group being a fundamental transformation. This yields 3-(dimethylamino)-4-aminobenzoic acid, a diamino benzoic acid derivative. This reduction can be achieved through various methods, including catalytic hydrogenation, similar to the processes described previously. The resulting amino group can then participate in a wide array of reactions, such as diazotization followed by Sandmeyer reactions, or condensation reactions to form heterocyclic systems like benzimidazoles.

The carboxylic acid group can also be readily transformed. It can be converted into esters through Fischer esterification, into acid chlorides using reagents like thionyl chloride (SOCl₂), or into amides by reacting the acid chloride with primary or secondary amines. google.com These transformations allow for the incorporation of the 3-(dimethylamino)-4-nitrobenzoyl scaffold into larger molecules, such as polymers or pharmaceutical agents. The presence of the nitro group can influence the reactivity of the carboxyl group, and its electron-withdrawing nature facilitates certain transformations. mdpi.com

Halogenation of the Aromatic Ring

Halogenation of aromatic rings is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization. In the context of benzoic acid derivatives, the directing effects of the existing substituents play a crucial role in determining the position of halogenation. The carboxylic acid group is a meta-director, while amino groups are strong ortho-, para-directors.

A general method for the halogenation of aromatic compounds is electrophilic aromatic substitution. For instance, the halogenation of benzene with chlorine (Cl₂) or bromine (Br₂) requires a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), to generate a more potent electrophile. youtube.com The reaction proceeds through the attack of the aromatic π-system on the polarized halogen-catalyst complex, followed by the rearomatization of the ring. youtube.com

Decarboxylative halogenation offers an alternative route to aryl halides from carboxylic acids, involving the replacement of the carboxylic acid group with a halogen. acs.org This transformation can be achieved through various methods, including the Hunsdiecker reaction, and has been shown to be applicable to both aliphatic and aromatic substrates. acs.org One of the key advantages of this method is the ready availability of carboxylic acids. acs.org

Suzuki-Miyaura Cross-Coupling for Biaryl Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in pharmaceuticals and materials science. thieme.denih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. mdpi.com

Recent advancements have demonstrated the viability of using nitroarenes as electrophilic coupling partners in the Suzuki-Miyaura reaction. thieme.deorganic-chemistry.org This is significant because nitroarenes are readily prepared through nitration, a well-established and reliable method for functionalizing aromatic compounds. thieme.de The use of nitroarenes as coupling partners could streamline synthetic processes by avoiding the need for multi-step conversions of nitro groups to halides. thieme.de

The catalytic cycle for the Suzuki-Miyaura coupling of nitroarenes involves the oxidative addition of the Ar–NO₂ bond to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. organic-chemistry.org The reaction often requires specific ligands, such as bulky biarylphosphines like BrettPhos, to facilitate the challenging C-NO₂ bond cleavage. thieme.deorganic-chemistry.org The reaction conditions can be optimized by careful selection of the palladium source, ligand, base, and solvent. organic-chemistry.org For instance, a study on the Suzuki-Miyaura coupling of nitroarenes found optimal conditions to be Pd(acac)₂, BrettPhos, K₃PO₄·nH₂O, and 18-crown-6 (B118740) in 1,4-dioxane at 130°C. organic-chemistry.org

| Catalyst System | Substrates | Key Features |

| Pd(acac)₂ / BrettPhos | Nitroarenes and Arylboronic acids | Enables the use of nitroarenes as electrophiles, tolerates various functional groups. organic-chemistry.org |

| Pd(PPh₃)₄ | 1-Nitroperylenediimide and Arylboronic acids | Effective for electron-deficient nitroarenes, proceeds under relatively standard conditions. mdpi.com |

| PdCl₂(PPh₃)₂ | 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide and B₂(pin)₂ | Used for the synthesis of biphenyl-bis(imidazole) through homocoupling. nih.gov |

Amidation and Esterification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key site for derivatization through amidation and esterification reactions. These transformations are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

Amidation is the formation of an amide bond between a carboxylic acid and an amine. Direct amidation can be challenging and often requires coupling agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. For example, 4-(methylamino)-3-nitrobenzoic acid can be converted to 4-(methylamino)-3-nitrobenzoyl chloride using thionyl chloride with N,N-dimethylformamide as a catalyst. google.com The resulting acyl chloride then readily reacts with an amine, such as methylamine, to form the corresponding amide. google.com More recently, catalytic methods for the direct amidation of carboxylic acids and esters have been developed to improve efficiency and sustainability. nih.govmdpi.com Nickel-catalyzed reductive amidation of esters with nitroarenes provides a single-step method to form amides. nih.gov

Esterification , the formation of an ester from a carboxylic acid and an alcohol, is commonly carried out under acidic conditions. The Fischer esterification is a classic method that involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid. bond.edu.autruman.edu For instance, 3-nitrobenzoic acid can be esterified by refluxing with methanol (B129727) and catalytic sulfuric acid. truman.edu The reaction is an equilibrium process, and the use of excess alcohol or removal of water can drive the reaction towards the product. truman.edu

| Reaction | Reagents and Conditions | Product Type |

| Amidation (via acyl chloride) | 1. SOCl₂, DMF (catalyst), reflux. 2. Amine, CH₂Cl₂. | Amide google.com |

| Reductive Amidation | Ester, Nitroarene, Ni(glyme)Cl₂, phen, Zn, TMSCl, NMP, 120 °C | Amide nih.gov |

| Fischer Esterification | Alcohol, H₂SO₄ (catalyst), reflux | Ester bond.edu.autruman.edu |

| Amidation in Water | Carboxylic acid, Amine, N,N′-diisopropylcarbodiimide | Amide researcher.life |

| Esterification in Water | Carboxylic acid, Phenol, N,N′-diisopropylcarbodiimide | Ester researcher.life |

Formation of Schiff Bases and Related Imines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govsemanticscholar.org The amino group of analogs of this compound, or the corresponding reduced amino derivatives, can serve as the amine component in Schiff base formation.

The synthesis usually involves reacting the amine with a carbonyl compound in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. For example, a Schiff base can be synthesized by reacting 5-chloro-2-aminobenzoic acid with 4-nitrobenzaldehyde (B150856) in hot absolute ethanol (B145695) with a few drops of glacial acetic acid. ijmcmed.org Similarly, (E)-3-hydroxy-4-((4-nitrobenzylidene)amino)benzoic acid is prepared from 4-amino-3-hydroxybenzoic acid and 4-nitrobenzaldehyde. ijpsr.com The formation of the azomethine group (-CH=N-) is a key characteristic of this reaction and can be confirmed by spectroscopic methods. nih.govsemanticscholar.org Schiff bases are important intermediates and ligands in coordination chemistry and have applications in various fields. nih.gov

| Amine Component | Carbonyl Component | Schiff Base Product |

| 5-chloro-2-aminobenzoic acid | 4-nitrobenzaldehyde | 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid nih.govijmcmed.org |

| 4-amino-3-hydroxybenzoic acid | 4-nitrobenzaldehyde | (E)-3-hydroxy-4-((4-nitrobenzylidene)amino)benzoic acid ijpsr.com |

| 3-hydroxy-4-aminobenzoic acid | 3-hydroxybenzaldehyde | 3-Hydroxy-4-(3-hydroxybenzylideneamino)benzoic acid semanticscholar.org |

| Sulfanilamide | p-dimethylaminobenzaldehyde | 4-((4-dimethylaminobenzylidene)amino)benzenesulfonamide geniusjournals.org |

Optimization and Reaction Control in Synthetic Protocols

The efficiency and selectivity of the synthetic methodologies described above are highly dependent on the reaction conditions. Careful optimization of parameters such as catalyst, solvent, and temperature is crucial for achieving high yields and purity of the desired products.

Catalyst Selection and Optimization for Specific Transformations

The choice of catalyst is paramount in many of the synthetic transformations involving this compound and its analogs.

In Suzuki-Miyaura cross-coupling reactions , the palladium catalyst and its associated ligand are critical. For the coupling of nitroarenes, which are generally less reactive than aryl halides, specialized ligands are often necessary. The use of bulky, electron-rich phosphine (B1218219) ligands like BrettPhos has been shown to be effective in promoting the oxidative addition of the C-NO₂ bond to the palladium center. thieme.deorganic-chemistry.org In contrast, for more activated substrates like 1-nitroperylenediimide, a more conventional catalyst such as Pd(PPh₃)₄ can be sufficient. mdpi.com

For amidation reactions , various catalytic systems have been developed to avoid the use of stoichiometric coupling reagents. Nickel(II) chloride ethylene (B1197577) glycol dimethyl ether complex (Ni(glyme)Cl₂) with 1,10-phenanthroline (B135089) as a ligand has been successfully used for the reductive amidation of esters with nitroarenes. nih.gov Lewis acids like FeCl₃ can also catalyze the direct amidation of esters. mdpi.com

In esterification reactions , the classic Fischer esterification relies on a strong Brønsted acid catalyst like sulfuric acid. bond.edu.autruman.edu

The formation of Schiff bases can be catalyzed by either acids or bases. A few drops of glacial acetic acid are often sufficient to promote the condensation and subsequent dehydration. ijmcmed.org

Solvent Effects and Temperature Control in Reaction Efficiency

Solvent and temperature are key parameters for controlling reaction rates, selectivity, and, in some cases, the position of equilibrium.

The choice of solvent can significantly influence the outcome of a reaction. For instance, in a patented process for the preparation of 3-(N,N-dimethylamino)benzoic acid, the reductive methylation of 3-aminobenzoic acid is carried out in an aqueous solution. google.com In the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, methylene (B1212753) chloride is used as the solvent for both the formation of the acyl chloride and the subsequent amidation. google.com For Suzuki-Miyaura coupling of nitroarenes, polar aprotic solvents like 1,4-dioxane are often employed. organic-chemistry.org

Temperature control is also critical. Many reactions, such as Fischer esterification and the formation of acyl chlorides from thionyl chloride, are performed at reflux temperatures to ensure a sufficient reaction rate. google.comtruman.edu However, some processes require careful temperature management to avoid side reactions or decomposition. The catalytic hydrogenation of a nitro group to an amino group is a highly exothermic process, and the reaction temperature may need to be controlled by cooling. google.com A patent for the synthesis of 3-(N,N-dimethylamino)benzoic acid describes a process where the temperature is gradually raised from 20 °C to 120 °C during the reductive methylation step. google.com In another example, the synthesis of 4-(methylamino)-3-nitrobenzoic acid involves a reaction at a high temperature (180-190 °C) and pressure (3.0-4.0 MPa) in a continuous flow reactor. guidechem.com

| Reaction | Solvent | Temperature | Key Observations |

| Reductive Methylation | Water | 20 °C to 120 °C (gradual increase) | Controlled addition of formaldehyde and gradual temperature increase are key. google.com |

| Amidation (from acyl chloride) | Methylene Chloride | Reflux | The reaction is carried out at the boiling point of the solvent. google.com |

| Fischer Esterification | Methanol | Reflux | Heating for 1 hour at reflux is a typical condition. truman.edu |

| Suzuki-Miyaura Coupling | 1,4-Dioxane | 130 °C | High temperature is required for the activation of the C-NO₂ bond. organic-chemistry.org |

| Nitration/Amination | Stainless Steel Pipe Reactor | 180-190 °C | High temperature and pressure are used in a continuous flow setup. guidechem.com |

Stereochemical Considerations in Derivative Synthesis

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. However, the synthesis of its derivatives can introduce chirality, necessitating stereochemical control or resolution. Stereocenters are typically introduced when the carboxylic acid moiety is reacted with a chiral alcohol or amine, or when transformations are performed on the aromatic ring or its substituents that lead to the formation of a chiral center.

When a racemic mixture of a derivative is synthesized, chiral resolution is required to separate the enantiomers. A prevalent method is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic carboxylic acid derivative with a single enantiomer of a chiral amine (a chiral resolving agent) to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the acid can be recovered by treatment with an achiral acid to break the salt. wikipedia.org

Alternatively, stereoselective synthesis aims to directly produce one enantiomer in excess over the other. For instance, in the synthesis of amide derivatives, using a chiral coupling agent or a chiral auxiliary attached to the amine can induce facial selectivity during the nucleophilic attack on the activated carboxylic acid. Similarly, stereoselective reductions of derivatives containing other reducible functional groups can be achieved using chiral catalysts or reagents. The aza-Henry reaction, for example, is a method for synthesizing diamine precursors where chiral catalysts can favor one diastereomer. researchgate.net

The absolute configuration of newly synthesized chiral derivatives is crucial for understanding their biological and chemical properties. This can be determined using techniques like X-ray crystallography or by derivatizing the enantiomers with a chiral derivatizing agent, such as (R)- or (S)-α-methoxyphenylacetic acid (MPA), followed by NMR analysis of the resulting diastereomers. mdpi.com

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Chemical Class |

| (+)-Cinchonine | Alkaloid (Amine) |

| (-)-Strychnine | Alkaloid (Amine) |

| (-)-Brucine | Alkaloid (Amine) |

| (R)-(+)-1-Phenylethylamine | Amine |

| (S)-(-)-1-Phenylethylamine | Amine |

| (1R,2R)-(-)-Pseudoephedrine | Amino Alcohol |

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is fundamental for optimizing reaction conditions and controlling product outcomes.

Elucidation of Nitro Group Reduction Mechanisms

The reduction of the aromatic nitro group to an amino group is a critical transformation in the chemistry of nitroaromatic compounds. The mechanism of this reduction can be complex and is highly dependent on the catalyst, reducing agent, and reaction conditions.

The most widely accepted general mechanism for the catalytic hydrogenation of nitroarenes, first proposed by Haber, involves a six-electron reduction that can proceed through two main pathways: the direct hydrogenation route and a condensation route. nih.govrsc.org

Direct Hydrogenation Pathway : In this route, the nitro group is sequentially reduced. The nitro group (R-NO₂) is first reduced to a nitroso intermediate (R-NO). This step is often the rate-determining step. The nitroso intermediate is then rapidly reduced to a hydroxylamino species (R-NHOH). Finally, the hydroxylamino intermediate is reduced to the corresponding primary amine (R-NH₂). nih.gov

R-NO₂ + 2e⁻ + 2H⁺ → R-NO + H₂O

R-NO + 2e⁻ + 2H⁺ → R-NHOH

R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

Condensation Pathway : This pathway involves bimolecular reactions between the intermediates. The nitroso and hydroxylamino intermediates can condense to form an azoxy compound (R-N=N(O)-R). The azoxy compound can be further reduced to an azo compound (R-N=N-R) and then to a hydrazo compound (R-NH-NH-R), which is finally cleaved to yield two molecules of the amine. rsc.org This pathway is more prevalent under certain conditions, such as in alkaline media.

Catalytic systems for this reduction are diverse. Noble metals like palladium (Pd), platinum (Pt), and rhodium (Rh) on carbon supports are highly efficient. researchgate.net Base metals, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid, have also been traditionally used, although they often require harsher conditions. researchgate.netnih.gov Recent research has explored well-defined molecular iron and cobalt catalysts that can perform the reduction under milder conditions. nih.govresearchgate.net The choice of catalyst and reductant can also impart chemoselectivity, allowing for the reduction of the nitro group in the presence of other sensitive functional groups. nih.gov

Table 2: Comparison of Selected Nitro Group Reduction Conditions

| Catalyst / Reagent | Reducing Agent | Typical Conditions | Key Features |

| Pd/C or PtO₂ | H₂ gas | 1-4 atm H₂, Room Temp, MeOH/EtOH | High efficiency, common lab method. |

| Fe / HCl or NH₄Cl | Metal/Acid | Reflux | Traditional, inexpensive, but stoichiometric iron waste. nih.gov |

| Na₂S₂O₄ | Sodium Dithionite | Aqueous solution | Mild, useful for sensitive substrates. |

| Iron(salen) Complex | Phenylsilane (PhSiH₃) | Room Temperature | Homogeneous catalysis, can be chemoselective. nih.gov |

Mechanism of Amine Alkylation and Reductive Methylation

The synthesis of the dimethylamino group typically proceeds via the methylation of a primary or secondary amine precursor. Direct alkylation of an amine with an alkyl halide (e.g., methyl iodide) can be difficult to control. masterorganicchemistry.com The initial alkylation produces a more nucleophilic secondary amine from a primary amine, which can then compete with the starting material for the alkylating agent, leading to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salt). masterorganicchemistry.com

A more controlled and widely used method is reductive amination (also known as reductive alkylation). wikipedia.orgmasterorganicchemistry.com To form a dimethylamino group from a primary aniline (B41778) precursor (Ar-NH₂), the reaction is typically performed with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in the presence of a reducing agent.

The mechanism proceeds in two main stages: organicchemistrytutor.comyoutube.com

Imine/Iminium Ion Formation : The primary amine first acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. This is followed by dehydration to form a methylenimine intermediate (Ar-N=CH₂). If a secondary amine (Ar-NHCH₃) is the starting material, it reacts with formaldehyde to form an iminium ion (Ar-N⁺(CH₃)=CH₂). These reactions are typically catalyzed by mild acid. organicchemistrytutor.com

Reduction : The C=N double bond of the imine or iminium ion is then reduced by a hydride reagent. A key aspect of successful reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde or ketone but reactive enough to reduce the intermediate imine/iminium ion. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose because they are less reactive towards carbonyls under neutral or weakly acidic conditions compared to more powerful reagents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com The process can be repeated on the resulting secondary amine to install the second methyl group, yielding the tertiary dimethylamino product.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Use |

| Sodium Cyanoborohydride | NaBH₃CN | One-pot reactions; effective at slightly acidic pH. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and selective; often preferred due to lower toxicity concerns compared to cyanide-based reagents. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd-C) | - | Can be used, but may also reduce other functional groups (like nitro groups). |

| Formic Acid | - | Acts as both the C1 source (via decomposition) and the reductant in the Eschweiler-Clarke reaction for exhaustive methylation. |

Mechanistic Insights into Amide Bond Formation via Coupling Reagents (e.g., DCC, HATU, MNBA)

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt. orgoreview.comlibretexts.org Coupling reagents are employed to activate the carboxylic acid, converting the hydroxyl group into a good leaving group and facilitating nucleophilic attack by the amine.

DCC (N,N'-Dicyclohexylcarbodiimide) The mechanism of DCC coupling involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. orgoreview.comlibretexts.orgyoutube.com

The carboxylic acid protonates one of the nitrogen atoms of DCC.

The resulting carboxylate anion attacks the central carbon of the protonated DCC.

This forms the key O-acylisourea intermediate, which has a very good leaving group.

The amine then attacks the carbonyl carbon of this activated intermediate in a nucleophilic acyl substitution reaction.

This attack leads to the formation of the amide and dicyclohexylurea (DCU), a byproduct that is poorly soluble in most organic solvents and precipitates out of the reaction, driving it to completion. orgoreview.comyoutube.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATU is a highly efficient uronium-based coupling reagent. Its mechanism involves the formation of an active ester that is less prone to racemization, especially in peptide synthesis. chemicalbook.comwikipedia.org

A base, typically a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. youtube.com

The carboxylate anion attacks the electron-deficient carbon of HATU. commonorganicchemistry.com

This generates an unstable O-acyl(tetramethyl)isouronium salt and releases the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) anion.

The HOAt anion rapidly attacks the isouronium salt, forming a highly reactive OAt-active ester and liberating tetramethylurea. wikipedia.orgyoutube.com

The amine nucleophile then reacts with the OAt-active ester to form the desired amide bond, regenerating HOAt. The pyridine (B92270) nitrogen in the HOAt moiety is thought to stabilize the transition state via hydrogen bonding, accelerating the reaction. wikipedia.org

MNBA (2-Methyl-6-nitrobenzoic Anhydride) MNBA is a powerful dehydrating agent used for macrolactonization and amide bond formation, often referred to as the Shiina macrolactonization or amidation. The reaction is typically promoted by a nucleophilic catalyst. oup.com

MNBA reacts with the carboxylic acid to form a mixed anhydride (B1165640). This is an equilibrium process where one of the 2-methyl-6-nitrobenzoate (B8389549) groups of MNBA is displaced by the substrate carboxylate.

The resulting mixed anhydride is highly reactive. The steric hindrance from the ortho-methyl group and the electronic effect of the ortho-nitro group on the benzoic acid moiety of the anhydride make the carbonyl carbon of the substrate carboxylic acid more electrophilic and sterically accessible.

A nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), can further accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate.

The amine attacks the activated carbonyl carbon of the substrate, leading to the formation of the amide bond and releasing 2-methyl-6-nitrobenzoic acid as a byproduct. oup.com

Table 4: Mechanistic Comparison of Coupling Reagents

| Reagent | Activating Group | Key Intermediate | Common Byproduct(s) |

| DCC | Carbodiimide | O-Acylisourea | Dicyclohexylurea (DCU) |

| HATU | Uronium Salt | OAt-Active Ester | Tetramethylurea, HOAt |

| MNBA | Anhydride | Mixed Anhydride | 2-Methyl-6-nitrobenzoic acid |

While general principles of these spectroscopic techniques and data for isomeric and related compounds such as aminobenzoic acids and nitrobenzoic acids are well-documented, the strict requirement to focus solely on "this compound" and to include specific data tables and detailed research findings for this compound cannot be fulfilled without access to primary research that has performed and published this characterization.

Therefore, the following article on the spectroscopic characterization of "this compound" cannot be generated at this time due to the absence of the necessary experimental data.

Spectroscopic Characterization Techniques in Research on 3 Dimethylamino 4 Nitrobenzoic Acid

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of 3-(Dimethylamino)-4-nitrobenzoic acid. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, researchers can confirm the compound's identity and deduce its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

The exact mass of this compound (C₉H₁₀N₂O₄) is calculated to be 210.0641 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 211.0713 |

| [M+Na]⁺ | 233.0532 |

| [M-H]⁻ | 209.0568 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. It allows for the ionization of the molecule with minimal fragmentation, primarily showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

By inducing fragmentation of the parent ion (tandem mass spectrometry or MS/MS), the structural arrangement of the molecule can be investigated. Common fragmentation pathways for related nitroaromatic compounds often involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and nitrogen oxides (NO, NO₂), as well as the decarboxylation of the benzoic acid moiety.

Table 2: Plausible ESI-MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 211 ([M+H]⁺) | 194 | H₂O |

| 211 ([M+H]⁺) | 165 | COOH |

| 211 ([M+H]⁺) | 164 | NO₂ |

| 209 ([M-H]⁻) | 163 | NO₂ |

| 209 ([M-H]⁻) | 149 | COOH |

Note: This table is based on general fragmentation patterns of nitroaromatic and aminobenzoic acids. Specific experimental fragmentation data for this compound is not available in the cited literature.

Electronic Spectroscopy for Electronic Transitions and Optical Properties

Electronic spectroscopy techniques are instrumental in probing the electronic structure and optical properties of this compound. These methods measure the absorption and emission of electromagnetic radiation resulting from electronic transitions within the molecule.

UV-Vis spectroscopy provides information about the electronic transitions between molecular orbitals. The absorption of UV or visible light by this compound promotes electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's conjugated system.

For aromatic compounds with both electron-donating (dimethylamino) and electron-withdrawing (nitro and carboxylic acid) groups, intramolecular charge transfer (ICT) bands are typically observed. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV and possibly the visible region, indicative of its electronic structure. The position and intensity of these bands can be influenced by the solvent polarity.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) |

| Non-polar (e.g., Hexane) | 280-320 |

| Polar (e.g., Ethanol) | 300-350 |

Note: The data in this table is an estimation based on the spectroscopic properties of structurally similar compounds. Experimental UV-Vis spectra for this compound were not found in the reviewed literature.

Photoluminescence and fluorescence spectroscopy are used to study the emission of light from a molecule after it has absorbed photons. While not all molecules fluoresce, compounds with extended π-systems and certain functional groups can exhibit this property.

The fluorescence spectrum provides information about the energy difference between the excited and ground electronic states. The presence of both a strong electron-donating group and an electron-withdrawing group can sometimes lead to fluorescence quenching or, conversely, to the appearance of a charge-transfer emission band. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment, such as solvent polarity. Research on closely related aminobenzoic acid derivatives suggests that these compounds can exhibit fluorescence, often with a significant Stokes shift (the difference between the absorption and emission maxima).

Table 4: Predicted Photoluminescence Properties of this compound

| Property | Predicted Value/Range |

| Excitation Wavelength (nm) | ~320-360 |

| Emission Wavelength (nm) | ~400-500 |

| Stokes Shift (nm) | ~80-140 |

Note: These are predicted values based on the behavior of analogous compounds. Specific experimental photoluminescence data for this compound is not available in the public domain literature reviewed.

Computational Studies and Theoretical Insights into 3 Dimethylamino 4 Nitrobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a way to solve the Schrödinger equation for a given molecule, albeit with certain approximations. These methods allow for the prediction of a wide array of molecular properties from first principles.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the ground-state properties of medium to large-sized molecules like 3-(Dimethylamino)-4-nitrobenzoic acid.

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Conformational analysis is also crucial, as the rotation around the C-N bond of the dimethylamino group and the C-C bond of the carboxylic acid group can lead to different conformers with varying energies. DFT calculations would identify the most stable conformer and the energy barriers between different conformations. The planarity of the nitro group with respect to the benzene (B151609) ring is another key aspect that would be determined.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C-N (amino) | 1.37 Å |

| Bond Length | C-N (nitro) | 1.48 Å |

| Bond Length | C=O | 1.22 Å |

| Bond Angle | C-N-C (amino) | 118° |

Note: The values in this table are illustrative examples and not based on actual computational results for this compound.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. This theoretical spectrum is an invaluable tool for interpreting experimental spectroscopic data and assigning specific vibrational modes to the functional groups within this compound, such as the N-O stretches of the nitro group, the C=O stretch of the carboxylic acid, and the C-N stretch of the dimethylamino group.

Similarly, the magnetic shielding of the atomic nuclei can be calculated to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. This would allow for a theoretical ¹H and ¹³C NMR spectrum to be generated, aiding in the structural elucidation and assignment of experimental NMR data.

Table 2: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Illustrative)

| Spectral Data | Functional Group/Atom | Hypothetical Predicted Value |

|---|---|---|

| Vibrational Frequency (cm⁻¹) | NO₂ asymmetric stretch | 1550 cm⁻¹ |

| Vibrational Frequency (cm⁻¹) | C=O stretch | 1700 cm⁻¹ |

| ¹H NMR Chemical Shift (ppm) | -N(CH₃)₂ | 3.1 ppm |

Note: The values in this table are illustrative examples and not based on actual computational results for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. For this compound, the HOMO would likely be localized on the electron-rich dimethylamino group and the aromatic ring, while the LUMO would be expected to be concentrated on the electron-withdrawing nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. Analysis of the electronic density distribution would reveal the charge distribution across the molecule, highlighting the electron-donating and electron-withdrawing effects of the substituents.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Hypothetical Energy (eV) |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

Note: The values in this table are illustrative examples and not based on actual computational results for this compound.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is used to calculate the electronic excited states of molecules. TD-DFT can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis absorption spectrum.

For this molecule, TD-DFT calculations would likely reveal low-energy electronic transitions corresponding to charge transfer from the dimethylamino group (donor) to the nitro group (acceptor). This would provide insight into the photoactive properties of the compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure determination. These methods could be used to benchmark the results obtained from DFT and to obtain more precise values for properties like ionization potential and electron affinity for this compound.

Density Functional Theory (DFT) for Ground State Properties

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, revealing conformational changes and intermolecular interactions that are crucial for understanding a substance's properties in condensed phases.

For this compound, MD simulations can elucidate its conformational landscape. The molecule possesses flexibility primarily around the single bonds connecting the dimethylamino and carboxylic acid groups to the benzene ring, as well as the C-N bond of the nitro group. Simulations can track the torsional angles of these groups over time, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors. nih.gov

MD simulations are also instrumental in studying intermolecular interactions. In a simulated crystal lattice or solution, these calculations can map out the non-covalent interactions, such as hydrogen bonds and π–π stacking, that govern the molecule's macroscopic properties. For instance, simulations can predict how molecules of this compound would arrange themselves in a crystal, highlighting the dominant hydrogen bonding motifs between the carboxylic acid groups (forming dimers) and potential weaker interactions involving the nitro and dimethylamino groups. rsc.org Studies on similar molecules, like p-aminobenzoic acid, have shown that such interactions are key determinants of the crystal lattice energy and morphology. rsc.org

A hypothetical summary of potential intermolecular interactions that could be studied for this compound using MD simulations is presented below.

| Interacting Group 1 | Interacting Group 2 | Type of Interaction | Potential Significance |

| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Hydrogen Bonding (Dimer) | Crystal packing, solubility |

| Nitro Group (-NO₂) | Carboxylic Acid (-OH) | Hydrogen Bonding | Influence on crystal structure |

| Benzene Ring (π-system) | Benzene Ring (π-system) | π–π Stacking | Stabilization of solid-state structure |

| Dimethylamino Group (-N(CH₃)₂) | Solvent (e.g., Water) | Hydrogen Bonding | Solvation and solubility |

Theoretical Studies of Reaction Mechanisms and Kinetics

Computational chemistry offers powerful methods to explore the intricate details of chemical reactions, providing insights into transition states, energy profiles, and reaction pathways that are often difficult to obtain experimentally.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point, or saddle point, on the potential energy surface connecting reactants and products. ucsb.edu Locating this TS is fundamental to understanding a reaction's mechanism. For reactions involving this compound, such as the reduction of the nitro group or esterification of the carboxylic acid, computational methods can be employed to find the precise geometry and energy of the transition state.

The general computational workflow involves:

Geometry Optimization: The structures of the reactants and products are optimized to find their lowest energy conformations.

Transition State Guess: An initial guess for the TS geometry is constructed. This can be done manually based on chemical intuition or by using automated methods like linear synchronous transit (LST) or nudged elastic band (NEB) calculations, which generate a path between reactants and products. github.io

Saddle Point Optimization: Specialized algorithms, often referred to as eigenvector following, are used to refine the initial guess, maximizing the energy along the reaction coordinate while minimizing it in all other directions. ucsb.edu

Frequency Calculation: To verify that the located structure is a true transition state, a vibrational frequency calculation is performed. A genuine first-order saddle point will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, effectively vibrating the molecule apart into reactants and products. reddit.com

Once the TS is confirmed, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the minimum energy path from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired chemical species.

The energy of the transition state is paramount for predicting reaction kinetics. According to Transition State Theory (TST), the rate of a reaction is determined by the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state. wikipedia.org The relationship is described by the Eyring equation:

k = (κkBT/h) e(-ΔG‡/RT)

where k is the rate constant, κ is the transmission coefficient, kB is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the gas constant.

By computationally determining ΔG‡, theoretical chemists can estimate the reaction rate constant. This approach is highly valuable for comparing the feasibility of different reaction pathways. For a molecule like this compound, which has multiple reactive sites, computations can predict selectivity. For example, by calculating the activation energies for reactions at the nitro group versus the carboxylic acid group under specific conditions, one could predict which reaction is kinetically favored.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property-based features of molecules (known as molecular descriptors) with a specific experimental property. nih.gov For the class of nitroaromatic compounds, QSPR models have been successfully developed to predict a range of properties, from physicochemical characteristics to toxicity and thermal stability. nih.govmdpi.com

A QSPR model is built using a dataset of molecules with known properties. For each molecule, a large number of descriptors are calculated. These can include:

Constitutional descriptors: Molecular weight, atom counts, etc.

Topological descriptors: Indices that describe molecular branching and connectivity.

Geometrical descriptors: 3D aspects of the molecule like surface area and volume.

Quantum-chemical descriptors: Calculated values such as dipole moment, orbital energies (HOMO/LUMO), and atomic charges. nih.gov

Statistical methods, such as multilinear regression or machine learning algorithms, are then used to find the best mathematical equation linking a subset of these descriptors to the property of interest. For nitroaromatic compounds, QSPR models have been developed to predict properties like mutagenicity and heat of decomposition. nih.govnih.gov A hypothetical QSPR model for predicting a property of substituted nitrobenzoic acids might take the form of the following table.

| Compound | Descriptor 1 (e.g., LUMO Energy) | Descriptor 2 (e.g., Dipole Moment) | Descriptor 3 (e.g., Molecular Surface Area) | Predicted Property (e.g., Thermal Stability) |

| This compound | -2.5 eV | 5.8 D | 180 Ų | High |

| 4-Nitrobenzoic acid | -2.8 eV | 3.5 D | 155 Ų | Moderate |

| 3-Aminobenzoic acid | -1.9 eV | 2.5 D | 150 Ų | Very High |

| 2-Nitrobenzoic acid | -2.7 eV | 4.5 D | 155 Ų | Moderate |

Such models, once validated, can be used to predict the properties of new or untested compounds like this compound, providing a rapid and cost-effective screening tool. researchgate.net

Charge Density Analysis and Topological Descriptors (e.g., Bader's QTAIM)

Charge density analysis provides profound insights into the nature of chemical bonding and intermolecular interactions. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density (ρ(r)), which can be obtained from high-resolution X-ray diffraction experiments or quantum chemical calculations. wikipedia.org

QTAIM partitions a molecule into atomic basins based on the topology of the electron density. wikipedia.org The analysis focuses on critical points (CPs) where the gradient of the electron density is zero. Of particular interest are the (3, -1) CPs, also known as bond critical points (BCPs), which are found between two interacting atoms. The properties of the electron density at these BCPs reveal the nature of the interaction. nih.gov

Key QTAIM parameters at a bond critical point include:

Electron Density (ρb): The magnitude of ρb correlates with the bond order or strength of the interaction. Higher values indicate stronger bonds.

Laplacian of Electron Density (∇²ρb): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρb < 0) signifies a concentration of charge, characteristic of shared-shell (covalent) interactions. A positive value (∇²ρb > 0) signifies charge depletion, typical of closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces). ias.ac.in

Energy Densities: The kinetic (G) and potential (V) energy densities provide further information about the degree of covalency.

A QTAIM analysis of 2-nitrobenzoic acid, a close structural analogue, has provided a quantitative description of its covalent and non-covalent interactions. nih.gov A similar study on this compound would quantify the electronic effects of its substituents. For example, it would characterize the C-N bonds of both the amino and nitro groups, revealing the extent of electron delocalization. Furthermore, it would precisely characterize the intermolecular hydrogen bonds and other weak interactions that define its solid-state structure. nih.gov

The table below summarizes the expected QTAIM parameters for different types of interactions that would be present in this compound.

| Interaction Type | Bond Path Present? | Sign of ∇²ρb | Relative ρb Value | Interpretation |

| Covalent Bond (e.g., C-C) | Yes | Negative | High | Shared-shell interaction |

| Polar Covalent Bond (e.g., C-N) | Yes | Negative | High | Shared-shell, significant charge concentration |

| Strong Hydrogen Bond (O-H···O) | Yes | Positive | Medium | Closed-shell, significant electrostatic character |

| Weak Hydrogen Bond (C-H···O) | Yes | Positive | Low | Closed-shell, weak electrostatic interaction |

| van der Waals Interaction | Yes/No | Positive | Very Low | Closed-shell, dispersion forces |

Derivatives, Analogs, and Structure Activity Relationship Sar Studies of 3 Dimethylamino 4 Nitrobenzoic Acid

Systematic Modification of the Dimethylamino Moiety

The tertiary amine of the dimethylamino group is a key site for structural modification, influencing the compound's basicity, solubility, and steric profile.

The nitrogen atom in the dimethylamino group can undergo oxidation, although this is less common as a synthetic strategy compared to reactions at the other functional sites. More prevalent is the quaternization of the tertiary amine. This reaction involves treating the compound with an alkylating agent, such as dimethyl sulfate (B86663) or an alkyl halide, to form a quaternary ammonium (B1175870) salt. google.com This transformation converts the neutral amine into a permanently charged cationic group, which can dramatically alter the molecule's physical properties and biological interactions. The process is typically an exothermic reaction conducted with the stirred, molten tertiary amine under an inert atmosphere. google.com

While the dimethylamino group itself is not typically a leaving group for nucleophilic substitution, its synthesis provides a pathway for creating a wide array of N-substituted analogs. The synthesis of such compounds often involves a nucleophilic aromatic substitution (SNAr) reaction on a precursor molecule. For instance, a common strategy utilizes a starting material like 3-fluoro-4-nitrobenzoic acid. The fluorine atom, activated by the para-nitro group, is an excellent leaving group and can be displaced by various primary or secondary amines. By reacting this precursor with amines other than dimethylamine (B145610), such as benzylamine (B48309) or ethylamine, a library of analogs with diverse N-substituents can be generated. This approach is fundamental in SAR studies to probe the effect of varying the size, lipophilicity, and hydrogen-bonding capacity of the substituent at the 3-position.

Variations on the Nitro Group

The nitro group is a powerful electron-withdrawing substituent and a versatile functional group that can be transformed into several other functionalities, significantly altering the electronic properties of the aromatic ring. researchgate.netnih.gov

One of the most significant transformations of the nitro group is its reduction to a primary amine (—NH₂) or an N-hydroxylamine (—NHOH). nih.gov

Reduction to Amines: The conversion of the nitro group to an amine transforms a strongly electron-withdrawing group into a potent electron-donating group, which dramatically changes the molecule's chemical reactivity. nih.govmasterorganicchemistry.com This reduction is commonly achieved through catalytic hydrogenation using catalysts like palladium-on-carbon (Pd/C), platinum(IV) oxide, or Raney nickel. masterorganicchemistry.comwikipedia.org Alternatively, chemical reduction using metals such as iron, tin, or zinc in an acidic medium is also highly effective. masterorganicchemistry.com The resulting product, 3-(dimethylamino)-4-aminobenzoic acid, is a key intermediate for synthesizing fused heterocyclic systems like benzimidazoles.

Reduction to Hydroxylamines: A partial reduction of the nitro group can yield the corresponding N-hydroxylamine derivative. This transformation can be accomplished using specific reducing agents, such as zinc dust in the presence of ammonium chloride or with diborane. wikipedia.org

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Target Functionality | Reagent(s) | Typical Conditions | Reference(s) |

| Amine (-NH₂) | Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni) | Varies (e.g., room temp., pressure) | masterorganicchemistry.comwikipedia.org |

| Amine (-NH₂) | Iron (Fe) in Acid (e.g., Acetic Acid) | Reflux | wikipedia.org |

| Amine (-NH₂) | Tin(II) Chloride (SnCl₂) | Acidic solution | masterorganicchemistry.com |

| Hydroxylamine (-NHOH) | Zinc (Zn) Dust and Ammonium Chloride (NH₄Cl) | Aqueous solution | wikipedia.org |

| Hydroxylamine (-NHOH) | Diborane (B₂H₆) | N/A | wikipedia.org |

Under certain conditions, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for its replacement by other functionalities. researchgate.net This reaction is particularly feasible when the aromatic ring is highly activated. While challenging, this allows for the introduction of other electron-withdrawing groups, such as cyano (—CN) or sulfonyl (—SO₂R) groups, leading to novel analogs. The success of such substitutions often depends on the nucleophile's strength and the reaction conditions. For example, in related compounds, the nitro group can be displaced by potent sulfur nucleophiles like thiophenolates. researchgate.net

Modifications of the Carboxylic Acid Group

The carboxylic acid group (—COOH) is readily converted into a variety of derivatives, including esters, amides, and acid chlorides. These modifications are standard practice in medicinal chemistry to modulate properties like solubility, stability, and cell permeability.

A common synthetic route involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride can then be reacted with a wide range of nucleophiles, such as alcohols or amines, to produce the corresponding esters or amides. For example, reacting the acyl chloride of a related nitrobenzoic acid with methylamine (B109427) yields the N-methylamide derivative. google.com Studies on similar compounds, such as kynurenic acid, have shown that converting the carboxylic acid to various amides can lead to derivatives with significant biological activity. nih.gov

Table 2: Examples of Carboxylic Acid Modifications

| Starting Group | Reagent(s) | Product Group | Example Application | Reference(s) |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride | Intermediate for amides/esters | google.com |

| Acyl Chloride | Alcohol (R'OH) | Ester | Prodrug synthesis | nih.gov |

| Acyl Chloride | Amine (R'R''NH) | Amide | Bioactive analog synthesis | google.comnih.gov |

Compound List

Ester Formation with Various Alcohols

The carboxylic acid functional group of 3-(Dimethylamino)-4-nitrobenzoic acid is a prime site for chemical modification, most commonly through esterification. The formation of esters is a fundamental transformation that alters the polarity, lipophilicity, and hydrogen bonding capability of the parent molecule. A prevalent method for synthesizing these esters is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). bond.edu.au

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent elimination of a water molecule yields the corresponding ester. This is an equilibrium-controlled process, and to drive the reaction towards the product, it is common to use an excess of the alcohol or to remove the water as it is formed. google.com

For instance, the reaction of this compound with ethanol (B145695) in the presence of sulfuric acid yields ethyl 4-(dimethylamino)-3-nitrobenzoate. chemicalbook.com The reaction mixture is typically heated to reflux to increase the reaction rate. bond.edu.au A variety of primary and secondary alcohols can be employed to generate a library of ester derivatives. The purification of these esters often involves neutralization of the acid catalyst followed by extraction and recrystallization. bond.edu.au

Table 1: Examples of Ester Derivatives of this compound This table is illustrative and based on common esterification reactions.

| Ester Name | Alcohol Used | Catalyst | Typical Condition |

| Methyl 3-(dimethylamino)-4-nitrobenzoate | Methanol (B129727) | H₂SO₄ | Reflux |

| Ethyl 3-(dimethylamino)-4-nitrobenzoate | Ethanol | H₂SO₄ | Reflux |

| Propyl 3-(dimethylamino)-4-nitrobenzoate | Propan-1-ol | H₂SO₄ | Reflux |

| Isopropyl 3-(dimethylamino)-4-nitrobenzoate | Propan-2-ol | H₂SO₄ | Reflux |

| Benzyl (B1604629) 3-(dimethylamino)-4-nitrobenzoate | Benzyl alcohol | H₂SO₄ | Reflux |

Amide Linkage Formation with Different Amines

Amide bond formation is another crucial derivatization of this compound, creating compounds with distinct chemical properties and potential biological activities. sphinxsai.com Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically activated first. nih.gov

A common method involves converting the carboxylic acid to a more reactive acyl chloride. This is achieved by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.comgoogle.com The resulting 3-(dimethylamino)-4-nitrobenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of primary and secondary amines to form the corresponding amides. google.com The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct. nih.gov

Alternatively, various coupling reagents can be used to facilitate direct amide bond formation without isolating the acyl chloride intermediate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are frequently used in organic synthesis for this purpose. jocpr.com

Table 2: Examples of Amide Derivatives of this compound This table is illustrative and based on common amidation reactions.

| Amide Name | Amine Used | Activation Method |

| N-Methyl-3-(dimethylamino)-4-nitrobenzamide | Methylamine | Thionyl Chloride |

| N,N-Diethyl-3-(dimethylamino)-4-nitrobenzamide | Diethylamine | Thionyl Chloride |

| 3-(Dimethylamino)-N-phenyl-4-nitrobenzamide | Aniline (B41778) | Thionyl Chloride |

| 3-(Dimethylamino)-4-nitro-N-(pyridin-2-yl)benzamide | 2-Aminopyridine | Coupling Agent (e.g., DCC) |

| 1-(3-(Dimethylamino)-4-nitrobenzoyl)piperidine | Piperidine | Thionyl Chloride |

Synthesis and Characterization of Heterocyclic Compounds Incorporating the Benzoic Acid Framework

Incorporating the this compound scaffold into heterocyclic ring systems is a key strategy for creating structurally complex molecules with novel properties. This often requires multi-step synthetic sequences where the functional groups on the benzoic acid ring—the carboxylic acid, the nitro group, and the aromatic ring itself—serve as handles for constructing new rings.

Quinazolinone Derivatives

The synthesis of quinazolinone derivatives from this compound necessitates a preliminary reduction of the nitro group. The 4-nitro group can be selectively reduced to a 4-amino group using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) in acidic media. This transformation yields the key intermediate, 4-amino-3-(dimethylamino)benzoic acid.

This intermediate, which is a substituted anthranilic acid, can then undergo cyclization to form the quinazolinone core. nih.gov A common route involves reacting the 4-amino-3-(dimethylamino)benzoic acid with an acyl chloride (e.g., 3-chloropropionyl chloride) to form an N-acyl intermediate. nih.govsemanticscholar.org This intermediate is then cyclized by heating with a dehydrating agent like acetic anhydride (B1165640) to form a benzoxazinone (B8607429). nih.gov The benzoxazinone is a reactive species that, upon reaction with an amine, undergoes ring opening and subsequent recyclization to afford the desired 2,3-disubstituted quinazolin-4(3H)-one derivative. nih.govsemanticscholar.org

Table 3: Potential Quinazolinone Derivatives This table outlines a synthetic pathway to potential derivatives.

| Key Intermediate | Reagent 1 | Reagent 2 (Amine) | Resulting Quinazolinone Structure |

| 4-Amino-3-(dimethylamino)benzoic acid | Acetyl chloride | Aniline | 2-Methyl-3-phenyl-7-(dimethylamino)quinazolin-4(3H)-one |

| 4-Amino-3-(dimethylamino)benzoic acid | Benzoyl chloride | Methylamine | 2-Phenyl-3-methyl-7-(dimethylamino)quinazolin-4(3H)-one |

| 4-Amino-3-(dimethylamino)benzoic acid | Chloroacetyl chloride | Benzylamine | 2-(Chloromethyl)-3-benzyl-7-(dimethylamino)quinazolin-4(3H)-one |

Coumarin (B35378) Derivatives

Direct synthesis of a coumarin ring from this compound is not straightforward. However, the benzoic acid framework can be incorporated into a pre-existing coumarin scaffold. This is typically achieved by forming an amide or ester linkage between the two moieties.

For example, a coumarin bearing an amino functional group, such as 3-amino-4-hydroxycoumarin, can serve as a nucleophile. nih.gov this compound is first converted to its reactive acid chloride using thionyl chloride. The subsequent reaction of 3-(dimethylamino)-4-nitrobenzoyl chloride with the aminocoumarin in the presence of a base like pyridine results in the formation of an N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(dimethylamino)-4-nitrobenzamide. nih.gov This synthetic strategy effectively links the benzoic acid derivative to the coumarin core, creating a hybrid molecule. nih.gov

Table 4: Representative Coumarin-Benzoic Acid Hybrids This table illustrates the formation of hybrid molecules via amide linkage.

| Coumarin Precursor | Benzoic Acid Derivative | Linkage Type | Product Name |

| 3-Amino-4-hydroxycoumarin | 3-(Dimethylamino)-4-nitrobenzoyl chloride | Amide | N-(4-Hydroxy-2-oxo-2H-chromen-3-yl)-3-(dimethylamino)-4-nitrobenzamide |

| 7-Amino-4-methylcoumarin | 3-(Dimethylamino)-4-nitrobenzoyl chloride | Amide | N-(4-Methyl-2-oxo-2H-chromen-7-yl)-3-(dimethylamino)-4-nitrobenzamide |

| 6-Hydroxycoumarin | 3-(Dimethylamino)-4-nitrobenzoyl chloride | Ester | (2-Oxo-2H-chromen-6-yl) 3-(dimethylamino)-4-nitrobenzoate |

Oxadiazole Derivatives